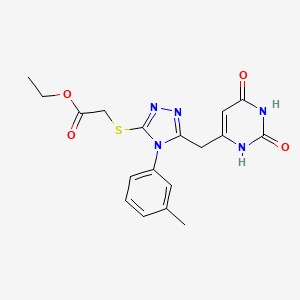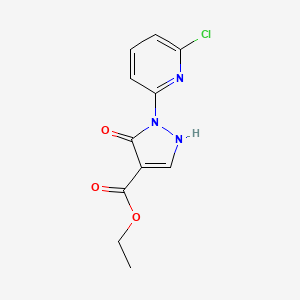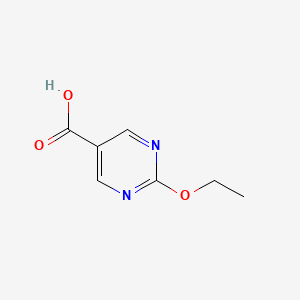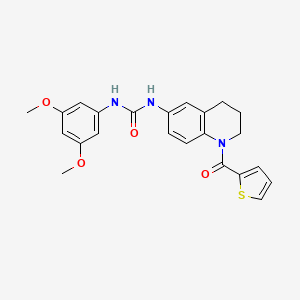![molecular formula C19H17N3O2 B2802787 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide CAS No. 941895-79-0](/img/structure/B2802787.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a complex chemical compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxypyridazinyl group attached to a phenyl ring, which is further connected to a methylbenzamide moiety. Its unique structure makes it suitable for various applications, including drug development and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide typically involves the reaction of 6-methoxypyridazine with 4-aminophenyl-4-methylbenzamide under specific reaction conditions. The process may include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyridazinyl rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide: Similar structure but with a nitro group instead of a methyl group, which may result in different chemical and biological properties.
N-(4-(6-methoxypyridazin-3-yl)phenyl)methanesulfonamide:
N-(4-(6-methoxypyridazin-3-yl)phenyl)naphthalene-2-sulfonamide: Features a naphthalene ring, providing different steric and electronic effects compared to the methylbenzamide moiety.
Propiedades
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-3-5-15(6-4-13)19(23)20-16-9-7-14(8-10-16)17-11-12-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWAKSCDOSZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)

![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/new.no-structure.jpg)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)
![N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2802710.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2802711.png)




![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)


